Novexatin
Overview
Description
Novexatin (NP213) is a novel antifungal peptide specifically designed for the topical treatment of onychomycosis . It was designed using host defense peptides (HDP), essential components of the innate immune response to infection, as a template . Novexatin is a water-soluble cyclic fungicidal peptide that effectively penetrates the human nail .
Scientific Research Applications
Antifungal Properties and Efficacy in Onychomycosis Treatment
Novexatin®, also known as NP213, is a novel antifungal peptide specifically designed for the topical treatment of onychomycosis, a common nail infection. It was developed using host defense peptides (HDPs) as a template, which are crucial components of the innate immune response to infection. NP213, being a water-soluble cyclic fungicidal peptide, effectively penetrates the human nail, demonstrating a promising safety profile with no evidence of systemic exposure after topical application. Its efficacy was highlighted in two phase IIa human trials, where a significant percentage of patients showed no detectable fungi by culture after treatment, and improvement in nail appearance was reported. These trials also underscored its efficiency with a shorter application period compared to other topical treatments for onychomycosis (Mercer et al., 2020).
Potential in Cancer Research
Novexatin® has also been explored in cancer research, although not directly but through studies on similar compounds. For instance, the role of Nephroblastoma overexpressed (NOV or CCN3) in increasing cell motility and intercellular adhesion molecule-1 (ICAM-1) expression in prostate cancer cells has been studied. This research indicates that NOV activates a signal transduction pathway involving αvβ3 integrin, integrin-linked kinase (ILK), Akt, and nuclear factor-kappaB (NF-κB), thereby enhancing the migration of prostate cancer cells. This discovery suggests NOV's potential as a target for prostate cancer treatment (Chen et al., 2012).
Role in Drug Resistance and Toxicity Studies
Studies have also been conducted on the role of NOV-002, a glutathione disulfide mimetic, in modulating the effects of cisplatin, a chemotherapy drug. NOV-002 has been observed to improve the 1-year survival and decrease tumor progression rates in cancer patients when included in cisplatin-containing regimens. It exhibits chemoprotective properties, particularly in mitigating kidney toxicity associated with cisplatin use (Jenderny et al., 2010).
Safety And Hazards
Future Directions
Novexatin has shown significant promise as a treatment for fungal infections of the toenail (onychomycosis) in preclinical and clinical testing, including Phase 1 and Phase 2a clinical trials . It is considered a highly differentiated peptide-based candidate for the topical treatment of onychomycosis . The future directions of Novexatin include further clinical trials to assess its safety and efficacy .
properties
IUPAC Name |
2-[3-[(2S,5S,8S,11S,14S,17S,20S)-5,8,11,14,17,20-hexakis[3-(diaminomethylideneamino)propyl]-3,6,9,12,15,18,21-heptaoxo-1,4,7,10,13,16,19-heptazacyclohenicos-2-yl]propyl]guanidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N28O7/c43-36(44)57-15-1-8-22-29(71)65-24(10-3-17-59-38(47)48)31(73)67-26(12-5-19-61-40(51)52)33(75)69-28(14-7-21-63-42(55)56)35(77)70-27(13-6-20-62-41(53)54)34(76)68-25(11-4-18-60-39(49)50)32(74)66-23(30(72)64-22)9-2-16-58-37(45)46/h22-28H,1-21H2,(H,64,72)(H,65,71)(H,66,74)(H,67,73)(H,68,76)(H,69,75)(H,70,77)(H4,43,44,57)(H4,45,46,58)(H4,47,48,59)(H4,49,50,60)(H4,51,52,61)(H4,53,54,62)(H4,55,56,63)/t22-,23-,24-,25-,26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZLKNHDHPPJHL-RMIXPHLWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CCCN=C(N)N)CN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1093.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Novexatin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.